
1-Butyl-3-methylcyclohexa-2,5-diene-1-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Butyl-3-methylcyclohexa-2,5-diene-1-carbonitrile is an organic compound with the molecular formula C₁₂H₁₇N. It is characterized by a cyclohexadiene ring substituted with a butyl group, a methyl group, and a nitrile group.
Méthodes De Préparation
The synthesis of 1-butyl-3-methylcyclohexa-2,5-diene-1-carbonitrile can be achieved through several synthetic routes. One common method involves the palladium-catalyzed hydrocyanation of alkenes and alkynes using 1-methylcyclohexa-2,5-diene-1-carbonitrile as a source of hydrogen cyanide. This method is preferred due to its efficiency and safety compared to traditional hydrocyanation processes that use toxic hydrogen cyanide gas . Industrial production methods typically involve large-scale catalytic processes to ensure high yield and purity of the compound .
Analyse Des Réactions Chimiques
1-Butyl-3-methylcyclohexa-2,5-diene-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids under specific conditions.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrile group, to form various derivatives.
Common reagents used in these reactions include palladium catalysts for hydrocyanation, hydrogen gas for reduction, and oxidizing agents like potassium permanganate for oxidation . The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
1-Butyl-3-methylcyclohexa-2,5-diene-1-carbonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 1-butyl-3-methylcyclohexa-2,5-diene-1-carbonitrile exerts its effects involves interactions with various molecular targets. The nitrile group can participate in nucleophilic addition reactions, while the cyclohexadiene ring can undergo electrophilic addition. These interactions are crucial for the compound’s reactivity and its ability to form diverse derivatives .
Comparaison Avec Des Composés Similaires
1-Butyl-3-methylcyclohexa-2,5-diene-1-carbonitrile can be compared with similar compounds such as:
1-Methylcyclohexa-2,5-diene-1-carbonitrile: This compound is used similarly in hydrocyanation reactions but lacks the butyl group.
2,5-Cyclohexadiene-1-carbonitrile: This compound has a similar structure but different substituents, affecting its reactivity and applications
Propriétés
Numéro CAS |
499205-83-3 |
|---|---|
Formule moléculaire |
C12H17N |
Poids moléculaire |
175.27 g/mol |
Nom IUPAC |
1-butyl-3-methylcyclohexa-2,5-diene-1-carbonitrile |
InChI |
InChI=1S/C12H17N/c1-3-4-7-12(10-13)8-5-6-11(2)9-12/h5,8-9H,3-4,6-7H2,1-2H3 |
Clé InChI |
RSINCEDHAYNXQZ-UHFFFAOYSA-N |
SMILES canonique |
CCCCC1(C=CCC(=C1)C)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2R)-3-[(Pyrimidin-2-yl)oxy]propane-1,2-diol](/img/structure/B14227811.png)

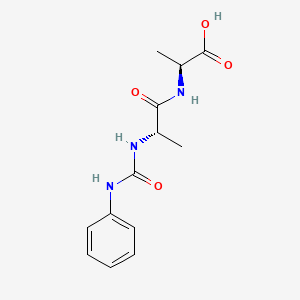
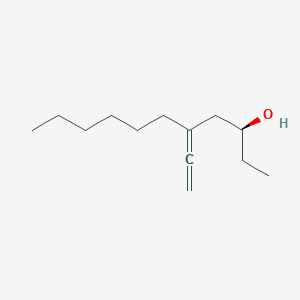
![(3,3-Dimethoxypropyl)tris[(propan-2-yl)oxy]silane](/img/structure/B14227861.png)
![Potassium {(E)-[1-(naphthalen-1-yl)ethylidene]amino}(pyridin-4-yl)methanide](/img/structure/B14227869.png)
![2-{(E)-[5-(Furan-2-yl)-1-phenyl-1H-pyrazol-4-yl]diazenyl}benzonitrile](/img/structure/B14227872.png)
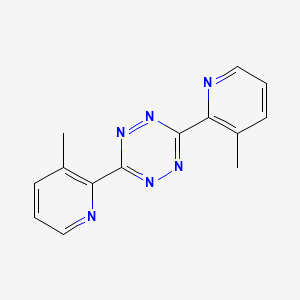

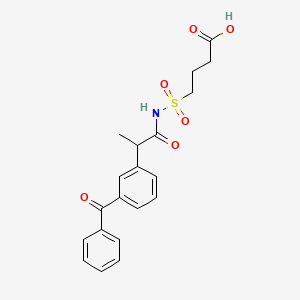
![1-[(1-Phenylethyl)amino]cyclopropane-1-carboxylic acid](/img/structure/B14227900.png)
![4-[4-(benzylamino)-7H-pyrrolo[2,3-d]pyrimidin-6-yl]phenol](/img/structure/B14227904.png)
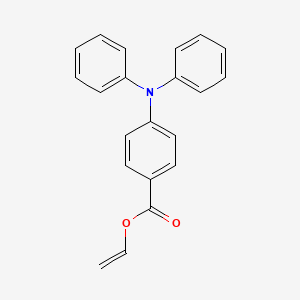
![1,2,3-Trisilabicyclo[1.1.0]buta-1,2-dien-4-one](/img/structure/B14227920.png)
